molecular formula C16H10N2O3 B14911691 Methyl 4-(3,4-dicyanophenoxy)benzoate

Methyl 4-(3,4-dicyanophenoxy)benzoate

Cat. No.: B14911691
M. Wt: 278.26 g/mol
InChI Key: PFMIBVMDIQOCON-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dicyanophenoxy)benzoate is a synthetic organic compound of significant interest in advanced materials research, particularly in polymer science. It features a benzoate ester linked to a phenoxy group that contains two nitrile (cyano) functionalities. These dinitrile groups are crucial, as they serve as key precursors in the synthesis of phthalocyanine complexes . Phthalocyanines are macrocyclic compounds with extensive applications due to their exceptional electrochemical, photochemical, and catalytic properties. Researchers utilize this ester derivative to develop novel phthalocyanines for use in organic semiconductors, nonlinear optical materials, electrocatalysis for oxygen reduction and evolution reactions, and chemical sensing technologies . The methoxycarbonyl group on the benzoate moiety can influence the solubility and processability of the compound and its subsequent polymers, facilitating its integration into various device architectures. As a building block, this compound enables the creation of functional polymers and coordination complexes with tailored properties for cutting-edge technological applications. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

IUPAC Name

methyl 4-(3,4-dicyanophenoxy)benzoate

InChI

InChI=1S/C16H10N2O3/c1-20-16(19)11-2-5-14(6-3-11)21-15-7-4-12(9-17)13(8-15)10-18/h2-8H,1H3

InChI Key

PFMIBVMDIQOCON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,4-dicyanophenoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3,4-dicyanophenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3,4-dicyanophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Formation of 4-(3,4-dicyanophenoxy)benzoic acid.

    Reduction: Formation of 4-(3,4-diaminophenoxy)benzoate.

    Substitution: Formation of 4-(3,4-dicyanophenoxy)benzoic acid.

Scientific Research Applications

Methyl 4-(3,4-dicyanophenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Reactivity and Stability
  • Electron-Withdrawing vs. Electron-Donating Groups: Methyl 4-(3,4-dicyanophenoxy)benzoate’s cyano groups are strongly electron-withdrawing, likely increasing electrophilicity and thermal stability compared to methoxy-substituted analogs like (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate (). Halogenated analogs, such as Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2 in ), exhibit reduced reactivity due to the inert bromine substituent, whereas cyano groups may participate in nucleophilic addition or cyclization reactions .
Linker Diversity :
  • The compound’s phenoxy linker contrasts with triazine-linked derivatives (e.g., Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate in ). Triazine linkers introduce nitrogen-rich sites for further functionalization but increase molecular weight and synthetic complexity .

Physical Properties

Melting Points and Solubility :
Compound Melting Point (°C) Solubility Characteristics Reference
This compound Not reported Likely low in water (high polarity from –CN)
(5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate Not reported Higher solubility in polar solvents due to –OCH₃
Triazine-linked benzoate () 79–82 Purified via CH₂Cl₂/EtOAC gradient
Quinoline-piperazine benzoate (C1, ) Crystalline solid Soluble in ethyl acetate
  • The lower melting point of triazine-linked benzoates (79–82°C, ) versus rigid quinoline derivatives suggests that bulky substituents or planar structures (e.g., quinolines) enhance crystallinity and thermal stability .

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